N-(2-fluorobenzyl)-4-(1H-tetrazol-1-ylmethyl)benzamide
Description
N-(2-fluorobenzyl)-4-(1H-tetrazol-1-ylmethyl)benzamide is a benzamide derivative featuring a 2-fluorobenzyl group attached to the amide nitrogen and a tetrazole ring linked via a methylene group at the 4-position of the benzamide core. The fluorinated aromatic moiety enhances lipophilicity, while the tetrazole group acts as a bioisostere for carboxylic acids, improving metabolic stability and bioavailability.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-(tetrazol-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c17-15-4-2-1-3-14(15)9-18-16(23)13-7-5-12(6-8-13)10-22-11-19-20-21-22/h1-8,11H,9-10H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZDONYAXMNCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=NN=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorobenzyl)-4-(1H-tetrazol-1-ylmethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a benzamide core substituted with a tetrazole ring and a fluorobenzyl group. This unique structure may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including enzyme inhibition and potential anticancer effects. The following sections detail specific findings related to its biological activity.
Enzyme Inhibition
Mechanisms of Action:
- Enzyme Interaction: The tetrazole moiety can mimic carboxylic acids, allowing the compound to bind to active sites in enzymes, potentially inhibiting their activity.
- Target Enzymes: Preliminary studies suggest that it may inhibit specific enzymes involved in cancer proliferation and inflammation.
Case Study:
In one study, related tetrazole derivatives were evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The IC50 values for these derivatives ranged significantly, indicating varying levels of potency against COX-2, a target for anti-inflammatory drugs .
| Compound Name | IC50 (μM) | Activity |
|---|---|---|
| This compound | TBD | TBD |
| Other Tetrazole Derivative | 10 - 50 | Active |
| Control Compound | 100 | Inactive |
Anticancer Activity
Research Findings:
A library of compounds structurally similar to this compound was screened for antiproliferative activity against various cancer cell lines, including HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The results indicated that certain derivatives exhibited significant cytotoxicity .
Table of Antiproliferative Activity:
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCT-116 | TBD |
| Related Compound 1 | HeLa | 25 |
| Related Compound 2 | HCT-116 | 30 |
Structural Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzamide and tetrazole components can significantly influence biological activity. For instance, the presence of the fluorine atom in the benzyl group appears to enhance binding affinity to certain targets.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a tetrazole ring, which is known for its biological activity. The molecular formula is , and it exhibits properties that enhance its interaction with biological targets.
Anticancer Activity
Several studies have indicated that compounds similar to N-(2-fluorobenzyl)-4-(1H-tetrazol-1-ylmethyl)benzamide exhibit anticancer properties. For instance:
- Kinesin Spindle Protein (KSP) Inhibition : Research has shown that related benzamide derivatives can inhibit KSP, leading to cancer cell death by preventing mitosis .
Neurological Disorders
The compound may also have potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.
- Glutamate Modulation : Compounds with similar structures have been reported to enhance glutamatergic neurotransmission, which could be beneficial in conditions like schizophrenia or depression .
Study on Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of benzamide derivatives, including this compound. The findings suggested that these compounds demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest .
Neuropharmacological Assessment
In another investigation, the effects of similar tetrazole-containing compounds were assessed for their impact on cognitive functions in animal models. Results indicated improvements in memory and learning capabilities, attributed to enhanced cholinergic activity .
Data Summary Table
Chemical Reactions Analysis
Amide Bond Reactivity
The amide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and 2-fluorobenzylamine. This reaction is critical for metabolic studies and prodrug design.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Acidic Hydrolysis | Reflux in HCl (6 M), 12 h | HCl, H₂O | 4-(1H-Tetrazol-1-ylmethyl)benzoic acid + 2-fluorobenzylamine | |
| Basic Hydrolysis | NaOH (1 M), 80°C, 6 h | NaOH, EtOH | Same as above |
Mechanistic Insight :
The amide bond cleavage proceeds via nucleophilic attack by water or hydroxide ions, forming a tetrahedral intermediate that collapses to release the amine and carboxylic acid.
Tetrazole Ring Reactions
The tetrazole moiety participates in cycloadditions, alkylation, and oxidation due to its electron-rich nitrogen atoms.
Huisgen Cycloaddition (Click Chemistry)
The tetrazole reacts with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| CuAAC | Cu(I) catalyst, RT, 24 h | Phenylacetylene, CuSO₄ | 4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)benzamide derivative |
Mechanistic Insight :
The reaction involves a copper(I)-catalyzed [3+2] cycloaddition between the tetrazole’s nitrogen and the alkyne, forming a stable triazole ring .
Oxidation
The tetrazole ring undergoes oxidation under acidic conditions, leading to ring-opening and formation of nitriles or carboxylic acids.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Acidic Oxidation | H₂O₂, HCl, 60°C, 8 h | H₂O₂, HCl | 4-(Carboxymethyl)benzamide derivative |
Directed Ortho-Metalation
Using a lithium base, the fluorine atom directs metalation to the ortho position, enabling functionalization.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| DoM | LDA, THF, −78°C, 1 h | LDA, Electrophile (e.g., CO₂) | 4-(1H-Tetrazol-1-ylmethyl)-2-fluoro-6-substituted benzamide |
Mechanistic Insight :
Lithium diisopropylamide (LDA) deprotonates the ortho position, forming a lithium intermediate that reacts with electrophiles .
Methylene Bridge Reactivity
The methylene group (−CH₂−) linking the benzamide and tetrazole can be oxidized to a ketone.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 80°C, 4 h | KMnO₄, H₂SO₄ | 4-(1H-Tetrazol-1-ylcarbonyl)benzamide |
Comparative Reactivity with Structural Analogs
The table below contrasts the reactivity of N-(2-fluorobenzyl)-4-(1H-tetrazol-1-ylmethyl)benzamide with related compounds:
| Compound | Key Reactivity Differences | Reference |
|---|---|---|
| N-(2-Chlorobenzyl)-4-(tetrazolyl)benzamide | Higher electrophilicity at benzyl position due to Cl; facilitates SNAr reactions. | |
| N-(2-Methylbenzyl)-4-(tetrazolyl)benzamide | Methylene oxidation is faster due to less steric hindrance. | |
| 2-Bromo-N-(2-fluorobenzyl)-5-(tetrazolyl)benzamide | Bromine enables Suzuki coupling; absent in the target compound. |
Stability Considerations
Comparison with Similar Compounds
Structural Analogues and Key Differences
Key Observations :
- Tetrazole vs.
- Fluorination Impact: The 2-fluorobenzyl group in the target compound may confer greater metabolic stability than non-fluorinated analogs (e.g., ).
Spectral and Physicochemical Properties
Q & A
Q. How can researchers optimize the synthetic yield of N-(2-fluorobenzyl)-4-(1H-tetrazol-1-ylmethyl)benzamide?
- Methodological Answer : Optimize the coupling reaction between the fluorobenzyl amine and the tetrazole-containing benzamide precursor using TLC monitoring (hexane/EtOAC gradients) to track reaction progress. Employ column chromatography (silica gel 60–120 mesh) for purification, as demonstrated in analogous benzamide syntheses . Introduce activating agents like TBHP (tert-butyl hydroperoxide) to improve intermediate formation, as seen in domino syntheses of benzamide derivatives . Adjust stoichiometric ratios (e.g., 1:1 for amine:acyl chloride) and solvent systems (e.g., pyridine or acetonitrile) to minimize side products .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to verify the fluorobenzyl moiety (δ ~4.5–5.0 ppm for CH₂ groups) and tetrazole protons (δ ~8.5–9.5 ppm). FT-IR confirms the amide C=O stretch (~1650–1680 cm⁻¹) and tetrazole C-N vibrations (~1450 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺). For crystalline samples, X-ray diffraction resolves intramolecular interactions, such as hydrogen bonding between the tetrazole and benzamide groups, as seen in structurally similar compounds .
Q. How should initial biological activity studies for this compound be designed?
- Methodological Answer : Screen for PARP-1 inhibition using in vitro enzymatic assays (IC₅₀ determination) with NAD⁺-dependent PARP-1 activity kits, referencing protocols for fluorinated benzamide scaffolds . Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, comparing results to known PARP inhibitors like olaparib. Include solubility assessments in PBS/DMSO mixtures to ensure physiological relevance .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the fluorobenzyl and tetrazole groups in bioactivity?
- Methodological Answer : Synthesize analogs with (a) varying halogen substituents (e.g., Cl, Br) on the benzyl group and (b) tetrazole replacements (e.g., triazoles or carboxylates). Test PARP-1 inhibition and cellular uptake (via LC-MS quantification). Use molecular docking (AutoDock Vina) to model interactions with PARP-1’s NAD⁺-binding domain, focusing on hydrogen bonding with Gly863 and π-π stacking with Tyr907 . Compare binding energies (ΔG) to correlate substituent effects with activity .
Q. What strategies assess the metabolic stability of this compound in preclinical models?
- Methodological Answer : Conduct hepatic microsomal stability assays (human/rat liver microsomes) with NADPH cofactors, monitoring parent compound depletion via HPLC at 0, 15, 30, and 60 minutes. Calculate half-life (t₁/₂) and intrinsic clearance (Clₚ). Identify metabolites using LC-QTOF-MS with fragmentation patterns. For fluorinated analogs, track defluorination via ¹⁹F NMR .
Q. How can crystallographic studies resolve mechanistic interactions between this compound and its target?
- Methodological Answer : Co-crystallize the compound with recombinant PARP-1 catalytic domain using vapor diffusion (hanging drop method). Optimize conditions with PEG 3350 as a precipitant and 0.1 M HEPES buffer (pH 7.5). Collect X-ray diffraction data (1.5–2.0 Å resolution) to map electron density around the fluorobenzyl and tetrazole moieties. Analyze hydrogen-bonding networks (e.g., N–H···O/F interactions) using Coot and Phenix .
Q. How should researchers evaluate in vivo efficacy in xenograft models?
- Methodological Answer : Administer the compound (10–50 mg/kg, oral or IP) to nude mice bearing BRCA-mutant ovarian cancer xenografts. Monitor tumor volume biweekly and compare to controls (vehicle or olaparib). Perform pharmacokinetic profiling (plasma/tissue concentrations via LC-MS/MS) to calculate AUC, Cₘₐₓ, and t₁/₂. Assess toxicity via serum ALT/AST levels and histopathology .
Q. What methods ensure target selectivity and minimize off-target effects?
- Methodological Answer : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen against 100+ kinases at 1 µM compound concentration. Validate PARP-1 specificity via biochemical counterassays (e.g., PARP-2, TNKS1/2 inhibition). For off-target cytotoxicity, perform transcriptomic profiling (RNA-seq) on treated cells to identify dysregulated pathways unrelated to PARP .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
